molecular formula C14H14N2O3S2 B6993306 N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide

N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide

Cat. No.: B6993306
M. Wt: 322.4 g/mol
InChI Key: DNBXNPHCTATWOA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-2-3-4-5-10-13(17)16-21(18,19)14-15-11-8-6-7-9-12(11)20-14/h1,6-9H,3-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBXNPHCTATWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)NS(=O)(=O)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide typically involves the reaction of 1,3-benzothiazole with appropriate sulfonylating agents and alkynylating agents. One common method involves the use of sulfonyl chlorides and alkynes in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide is unique due to its specific combination of a benzothiazole core with a sulfonyl group and an alkynyl chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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